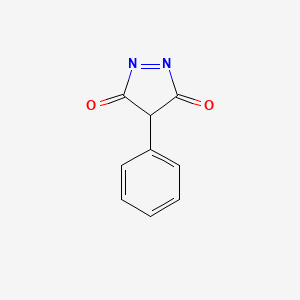

4-Phenyl-3H-pyrazole-3,5(4H)-dione

CAS No.:

Cat. No.: VC17267660

Molecular Formula: C9H6N2O2

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6N2O2 |

|---|---|

| Molecular Weight | 174.16 g/mol |

| IUPAC Name | 4-phenylpyrazole-3,5-dione |

| Standard InChI | InChI=1S/C9H6N2O2/c12-8-7(9(13)11-10-8)6-4-2-1-3-5-6/h1-5,7H |

| Standard InChI Key | VVTJTOYAFVVZAG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2C(=O)N=NC2=O |

Introduction

Structural and Molecular Characteristics

Molecular Framework

4-Phenyl-3H-pyrazole-3,5(4H)-dione consists of a five-membered pyrazole ring fused with two carbonyl groups at positions 3 and 5. The phenyl substituent at position 4 introduces aromaticity, enhancing the compound’s stability and influencing its electronic properties. The planar pyrazole ring adopts a lactam-like configuration, with nitrogen atoms at positions 1 and 2 contributing to its basicity .

Key Structural Data:

The compound’s 3D conformation reveals a slight puckering of the pyrazole ring, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent NH group .

Molecular Weight Discrepancy

Two reported molecular weights—174.16 g/mol and 176.17 g/mol —highlight inconsistencies in measurement methodologies. The higher value from PubChem may account for isotopic contributions (e.g., ), whereas the lower figure likely represents the monoisotopic mass.

Synthesis and Manufacturing

Primary Synthetic Route

The most common synthesis involves the acid-catalyzed cyclization of phenylhydrazine with ethyl acetoacetate. The reaction proceeds via:

-

Condensation: Phenylhydrazine reacts with ethyl acetoacetate to form a hydrazone intermediate.

-

Cyclization: Under acidic conditions (e.g., HCl or ), the hydrazone undergoes intramolecular dehydration, yielding the pyrazolidinedione core.

Physicochemical Properties

Limited data exist on the compound’s physical properties, but its chemical behavior is well-documented:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 174.16 / 176.17 g/mol | |

| Solubility | Likely polar aprotic solvents | |

| Reactivity | Diels-Alder dienophile |

The absence of melting/boiling point data underscores the need for further experimental characterization.

Chemical Reactivity and Applications

Diels-Alder Reactions

The compound’s electron-deficient double bonds enable it to act as a dienophile, reacting with conjugated dienes to form six-membered cycloadducts. This reactivity is pivotal in constructing polycyclic frameworks for pharmaceuticals and materials science.

Example Reaction:

Nucleophilic Additions

The carbonyl groups at positions 3 and 5 are susceptible to nucleophilic attack, enabling functionalization with amines, alcohols, or Grignard reagents.

Industrial and Research Applications

-

Pharmaceutical Intermediates: Used in synthesizing anti-inflammatory and antimicrobial agents .

-

Polymer Chemistry: Serves as a crosslinking agent in epoxy resins.

Biological Significance

While direct biological data for 4-phenyl-3H-pyrazole-3,5(4H)-dione are scarce, structural analogs (e.g., pyrazolones) exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume